Monoamine Transporter Inhibition: 5-MAPDB Exhibits a Distinct NET/DAT/SERT Potency Signature vs. 5-APDB, 6-APDB, and MDMA
In a head-to-head in vitro study using HEK 293 cells expressing human monoamine transporters, 5-MAPDB demonstrated a qualitatively distinct inhibition profile: NET IC50 = 0.96 μM (95% CI 0.5–1.7), DAT IC50 = 77 μM (95% CI 62–96), SERT IC50 = 1.2 μM (95% CI 0.7–2), yielding a DAT/SERT inhibition ratio of 0.02 (95% CI 0.01–0.03) [1]. This profile differs markedly from the closest comparator 5-APDB, which showed ~3.3-fold greater NET potency (IC50 0.29 μM), ~1.6-fold greater DAT potency (IC50 49 μM), and ~2.1-fold greater SERT potency (IC50 0.58 μM), with a DAT/SERT ratio of 0.01 [1]. Compared with the positional isomer 6-APDB, 5-MAPDB showed ~1.9-fold weaker SERT inhibition (6-APDB IC50 2.3 μM) and a DAT/SERT ratio 3.5-fold lower (6-APDB ratio 0.07) [1]. Relative to the prototypical entactogen MDMA, 5-MAPDB exhibited ~4.6-fold weaker DAT inhibition (MDMA IC50 16.7 μM) and a 7-fold more serotonergic DAT/SERT bias (MDMA ratio 0.14) [1].
| Evidence Dimension | Monoamine transporter inhibition potency (IC50, μM) and DAT/SERT selectivity ratio in HEK 293 cells expressing human NET, DAT, and SERT |
|---|---|
| Target Compound Data | 5-MAPDB: NET IC50 0.96 (0.5–1.7), DAT IC50 77 (62–96), SERT IC50 1.2 (0.7–2), DAT/SERT ratio 0.02 (0.01–0.03) |
| Comparator Or Baseline | 5-APDB: NET 0.29, DAT 49, SERT 0.58, ratio 0.01; 6-APDB: NET 0.56, DAT 33, SERT 2.3, ratio 0.07; MDMA: NET 0.36, DAT 16.7, SERT 2.4, ratio 0.14 |
| Quantified Difference | vs. 5-APDB: 3.3-fold weaker NET, 1.6-fold weaker DAT, 2.1-fold weaker SERT; vs. 6-APDB: 1.9-fold stronger SERT, 3.5-fold lower DAT/SERT ratio; vs. MDMA: 4.6-fold weaker DAT, 7-fold lower DAT/SERT ratio |
| Conditions | HEK 293 cells stably expressing human NET, DAT, or SERT; [3H]monoamine uptake inhibition assay; racemic hydrochloride salts; n=3–4 independent experiments (Rickli et al., Br J Pharmacol, 2015) |
Why This Matters
5-MAPDB offers a unique transporter inhibition signature—intermediate SERT potency combined with exceptionally low DAT activity—that cannot be replicated by simply diluting or substituting 5-APDB or 6-APDB, making it the compound of choice when researchers require a dihydrobenzofuran with the most pronounced serotonin-to-dopamine selectivity in this subclass.
- [1] Rickli A, Kopf S, Hoener MC, Liechti ME. Pharmacological profile of novel psychoactive benzofurans. Br J Pharmacol. 2015 Jul;172(13):3412-25. Table 1. doi: 10.1111/bph.13128. PMID: 25765500; PMCID: PMC4500375. View Source
